molecular formula C11H9BrFNO2S2 B7638166 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide

5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide

Cat. No. B7638166
M. Wt: 350.2 g/mol
InChI Key: BYRCFHZZKPHQDA-UHFFFAOYSA-N
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Description

5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the family of sulfonamides. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide involves its ability to bind to the active site of carbonic anhydrases, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects:
5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been found to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells and reduce intraocular pressure in glaucoma patients. Additionally, this compound has been found to exhibit anticonvulsant activity, making it a potential treatment option for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrases. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can affect the results of lab experiments.

Future Directions

There are several future directions for the study of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrases. Additionally, further research is needed to determine the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and cystic fibrosis. Finally, the development of new synthesis methods for this compound can lead to more efficient and cost-effective production.
Conclusion:
In conclusion, 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound exhibits potent inhibitory activity against carbonic anhydrases, making it a useful tool for studying the role of these enzymes in various physiological processes. Despite its potential toxicity, 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide has shown promise as a potential treatment option for diseases such as glaucoma, epilepsy, and cancer. Further research is needed to determine the full potential of this compound in the field of medicine.

Synthesis Methods

The synthesis of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-methylbenzenesulfonamide with 5-fluoro-2-methylthiophene-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of 5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide.

Scientific Research Applications

5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit potent inhibitory activity against certain enzymes, such as carbonic anhydrases, which are involved in various physiological processes. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2S2/c1-7-2-3-8(13)6-9(7)14-18(15,16)11-5-4-10(12)17-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRCFHZZKPHQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide

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